molecular formula C18H18N2O B2937566 N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1155989-10-8

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B2937566
CAS No.: 1155989-10-8
M. Wt: 278.355
InChI Key: INCCOSWVDMMWRJ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide is a synthetically derived indole-3-carboxamide compound of significant interest in preclinical pharmacological research, particularly within the study of cannabinoid receptor systems. Indole-3-carboxamides represent a versatile scaffold known to interact with G-protein coupled receptors (GPCRs). Specifically, structurally related indole-2-carboxamides have been identified and extensively studied as allosteric modulators of the cannabinoid CB1 receptor . These modulators, such as ORG27569, do not bind to the receptor's orthosteric site but instead regulate receptor activity by binding to a distinct allosteric site, thereby offering a sophisticated means to probe receptor function and signaling bias . This compound features a core indole ring system, a structure that is ubiquitous in pharmaceuticals and known to exhibit diverse biological activities by regulating various proteins and genes . The molecular architecture, which includes the indole core and a specific N-aryl carboxamide substitution, is characteristic of compounds investigated for their potential to modulate physiologically important protein targets. Researchers utilize this and related molecules as critical chemical tools to investigate complex biochemical pathways, explore receptor dynamics, and support structure-activity relationship (SAR) studies aimed at developing new research compounds . The indole scaffold is a privileged structure in drug discovery, with several FDA-approved therapies, especially in oncology, highlighting its fundamental research value . This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)13-7-9-14(10-8-13)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCOSWVDMMWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide typically involves the reaction of an indole derivative with a substituted phenyl isocyanate. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .

Comparison with Similar Compounds

Substituent Variations and Core Modifications

The compound’s indole-3-carboxamide scaffold is shared with multiple analogs, but substituent differences critically modulate properties:

Compound Name Substituent on Phenyl Ring Key Structural Features Reference
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide Isopropyl (hydrophobic) Branched alkyl chain, low polarity N/A
Compounds 9–12 () Alkoxy chains (butoxy, pentyloxy, etc.) Ether linkages, variable chain length
Compounds 13, 23–27 () Morpholino, piperidinyl, pyrrolidinyl Polar amine groups, hydrogen-bond donors
NXP () Carbamimidoylethanehydrazonoyl Hydrazone and guanidine-like groups (polar)

Key Observations:

  • Hydrophobicity vs.
  • Electron-Withdrawing/Donating Effects: Alkoxy groups (e.g., in ) are electron-donating, which may stabilize aromatic systems, whereas amine substituents () can act as hydrogen-bond donors for receptor interactions .

Physicochemical and Analytical Data

While specific data for the target compound are unavailable, analogs provide benchmarks:

NMR Chemical Shifts ():

  • Indole Protons: Typically resonate at δ 7.1–7.8 ppm (aromatic H), with carboxamide NH signals near δ 10–12 ppm. Substituents like piperidinyl (Compound 23) cause upfield/downfield shifts due to electron effects .
  • Isopropyl Group: Expected methyl doublet (δ ~1.2–1.4 ppm) and methine septet (δ ~2.8–3.2 ppm) in the target compound, distinct from alkoxy (δ 3.5–4.5 ppm) or amine (δ 2.5–3.5 ppm) signals in analogs .

Mass Spectrometry ():

  • Molecular ions for indole carboxamides typically appear at m/z 350–450. For example, Compound 23 (C25H30N4O2) has a molecular weight of 434.5 g/mol, while the target compound (C18H18N2O) would weigh ~278.3 g/mol, reflecting its simpler substituent .

Biological Activity

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, such as oxidation, reduction, and electrophilic substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole structure allows it to modulate various signaling pathways, particularly those involved in cancer cell proliferation and immune response regulation. For instance, it may inhibit enzymes that promote tumor growth or interact with receptors that mediate inflammatory responses.

Anticancer Activity

Research has demonstrated that indole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted that compounds with similar structures showed significant inhibition of cancer cell lines, such as HCT116 (colon cancer) and A549 (lung cancer), with EC50 values ranging from 0.49 to 7.1 μM . Such findings suggest that this compound could be a promising candidate for the development of new anticancer therapies.

Antibacterial Properties

Indole derivatives have also been noted for their antibacterial activities. For example, compounds related to this compound exhibited low minimum inhibitory concentrations (MICs) against various bacterial strains, including MRSA . This indicates potential applications in treating bacterial infections.

Other Biological Activities

In addition to anticancer and antibacterial effects, indole derivatives have shown antiviral and anti-inflammatory properties. They can modulate immune responses and exhibit activities against viruses and inflammatory conditions .

Case Studies and Research Findings

A review of recent studies reveals the following key findings regarding the biological activity of this compound:

Study Biological Activity Cell Line/Model EC50/MIC Values
AnticancerHCT1167.1 ± 0.6 μM
AntibacterialMRSA0.98 μg/mL
AntiviralVariousNot specified

Q & A

Q. What synthetic strategies are optimal for preparing N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is effective for indole-3-carboxamides. First, generate intermediates via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by cyclization or coupling reactions. This method minimizes purification steps and improves yields for structurally related indole carboxamides . For characterization, use HPLC (>98% purity) and NMR to confirm regiochemistry and substituent orientation.

Q. How can researchers validate the structural integrity of this compound?

Employ orthogonal analytical techniques:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify indole core and substituent positions (e.g., isopropyl group at the phenyl para-position).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and hydrogen-bonding patterns in the carboxamide moiety .

Q. What solubility and stability considerations are critical for in vitro assays?

Pre-solubilize the compound in DMSO (10–20 mM stock) and dilute in assay buffers (e.g., PBS or cell culture media). Monitor stability via LC-MS over 24–48 hours to detect hydrolysis or oxidation byproducts, particularly under physiological pH (7.4) .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

Structurally analogous indole-3-carboxamides act as transient receptor potential (TRP) channel modulators. For example, HC-030031 (a TRPA1 antagonist) shares a carboxamide scaffold and inhibits ion channels with IC50 values in the μM range. Design calcium flux assays in TRPA1-expressing HEK293 cells to evaluate antagonism .

Q. How can conflicting data on metabolic stability be resolved?

Contradictions may arise from interspecies differences in cytochrome P450 (CYP) metabolism. Conduct parallel studies using human hepatocytes (e.g., incubate 1–10 μM compound for 0–4 hours) and compare with rodent models. Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) and quantify clearance rates .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Systematically modify:

  • Indole substituents : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to enhance target binding.
  • Phenyl ring : Replace isopropyl with bulkier tert-butyl groups to assess steric effects on receptor engagement.
  • Carboxamide linkage : Compare N-methylation vs. cyclic amides to improve metabolic stability. Validate changes via radioligand displacement assays .

Q. How to address low reproducibility in cellular efficacy studies?

Potential confounding factors include:

  • Batch variability : Standardize compound sourcing (e.g., ≥98% purity by HPLC) and storage conditions (−20°C under argon).
  • Assay interference : Include controls for autofluorescence (indole derivatives) and off-target effects using CRISPR-validated cell lines.
  • Pharmacokinetic variability : Pre-treat cells with CYP inhibitors (e.g., ketoconazole) to stabilize intracellular concentrations .

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